1-phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one
Description
Properties
IUPAC Name |
1-phenyl-2-(6-phenylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c21-17(15-9-5-2-6-10-15)13-22-18-12-11-16(19-20-18)14-7-3-1-4-8-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITAQWUHSOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one typically involves the reaction of 6-phenylpyridazine-3-thiol with 1-phenyl-2-bromoethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the thioether (-S-) group and the carbonyl (-C=O) moiety.
Thioether Oxidation
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Reagents/Conditions : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or other peracids under basic conditions.
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Products : Sulfoxide (R-S-O-R) and sulfone (R-SO₂-R) derivatives.
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Mechanism : The sulfur atom in the thioether is oxidized stepwise, forming intermediate sulfoxides before full oxidation to sulfones .
Carbonyl Oxidation
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Reagents/Conditions : Strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
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Products : Carboxylic acids (if fully oxidized) or ketones (if partially oxidized).
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Mechanism : The ketone group (-C=O) reacts with oxidants to form carboxylic acids via cleavage of adjacent bonds .
Reduction Reactions
The ketone group in the compound is susceptible to reduction.
Carbonyl Reduction
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Reagents/Conditions : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or other hydride sources in acidic or protic solvents.
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Products : Secondary alcohol (R₂CHOH) derivatives.
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Mechanism : Hydride transfer reduces the carbonyl carbon, forming an alcohol .
Substitution Reactions
The methoxy (-OCH₃) group on the phenyl ring undergoes nucleophilic aromatic substitution.
Nucleophilic Substitution
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Reagents/Conditions : Nucleophiles (e.g., amines, thiols) under basic conditions (e.g., NaOH, NH₃).
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Products : Derivatives with substituted groups (e.g., -NH₂, -SH) at the methoxy position.
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Mechanism : The electron-withdrawing effect of the adjacent carbonyl group activates the aromatic ring for nucleophilic attack .
Coupling Reactions
While not directly observed in the compound itself, its synthesis involves coupling reactions that may inform reactivity.
Suzuki/Heck Coupling
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Reagents/Conditions : Palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., triphenylphosphine), and coupling partners (e.g., aryl boronic acids).
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Products : Cross-coupled derivatives with extended π-systems.
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Mechanism : Catalytic cycles transfer aryl groups to the pyridazine core, enhancing conjugation .
Stability and Degradation
The compound exhibits moderate stability under standard laboratory conditions but degrades under extreme pH or oxidative environments.
Research Findings
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one typically involves the reaction of 6-phenylpyridazine-3-thiol with 1-phenyl-2-bromoethanone under controlled conditions. The reaction is generally performed in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Purification methods include recrystallization or column chromatography.
Medicinal Chemistry
- Anticancer Activity : Recent studies suggest that derivatives of pyridazine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit kinases involved in cancer progression, indicating potential therapeutic applications in oncology .
- Antimicrobial Properties : The compound is being investigated for its antimicrobial effects. Research has demonstrated that certain pyridazine derivatives possess activity against a range of bacterial strains, making them candidates for developing new antibiotics .
- Enzyme Inhibition : The thioether and phenylpyridazinyl groups may interact with specific enzymes or receptors, modulating their activity. This property is crucial for drug design, particularly for conditions related to inflammation and microbial resistance .
Organic Synthesis
- Building Block for Complex Molecules : The unique structure of this compound allows it to serve as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities .
- Functionalization Reactions : The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization and derivatization of the compound .
Case Study 1: Anticancer Activity Assessment
A series of novel pyridazine derivatives were synthesized and evaluated for their ability to inhibit JNK1 kinase activity. Among these derivatives, those structurally related to this compound showed promising results in terms of cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7), suggesting that similar compounds could be developed into effective anticancer agents.
Case Study 2: Antimicrobial Screening
In a study exploring antimicrobial properties, several pyridazine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with thioether linkages exhibited enhanced antibacterial activity compared to their non-thioether counterparts. This positions this compound as a potential lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 1-phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like 5-chloro-6-phenylpyridazin-3(2H)-one share a similar pyridazine core and exhibit comparable biological activities.
Phenylthio Compounds: Molecules such as 1-phenyl-2-(piperidin-1-yl)ethanone hydrochloride have similar structural features and are used in related research areas.
Uniqueness
1-Phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one stands out due to its unique combination of a phenyl group and a pyridazinyl sulfanyl moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various scientific investigations.
Biological Activity
1-Phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thioether linkage and a phenylpyridazinyl moiety, which are often associated with various biological activities. The synthesis typically involves:
- Formation of thioether linkage : Reacting a suitable thiol with a halogenated precursor under basic conditions.
- Coupling reactions : Utilizing methods such as Suzuki or Heck reactions to introduce the phenylpyridazinyl group.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The thioether and methoxy groups may facilitate binding to target sites, while the phenylpyridazinyl group can influence the compound’s selectivity and potency.
Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of pyridazine compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Research has also explored the antimicrobial potential of related compounds. The presence of the thioether group is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .
Case Studies and Research Findings
A recent study investigated the cytotoxic effects of various pyridazine derivatives, including those structurally related to this compound. The results demonstrated that certain derivatives exhibited superior cytotoxic activity compared to established chemotherapeutic agents like doxorubicin, highlighting their potential as novel anticancer agents .
Q & A
Q. Q1. What are common synthetic routes for preparing 1-phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one?
The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example:
- Thiol coupling : Reacting 1-phenyl-2-bromoethan-1-one with 6-phenylpyridazine-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Oxidative coupling : Using H₂O₂ or iodine to facilitate sulfur bond formation between pyridazine and ketone precursors .
Key considerations : Monitor reaction progress via TLC and purify via column chromatography (e.g., PE/EtOAc gradients) .
Q. Q2. How is the compound characterized structurally?
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.10–8.05 ppm for phenyl/pyridazine rings) and the sulfanyl-linked CH₂ group (δ ~5.10 ppm) .
- X-ray crystallography : Refinement using SHELXL or WinGX resolves bond angles and torsion angles, critical for confirming the sulfanyl bridge geometry .
Advanced Synthesis and Optimization
Q. Q3. How can researchers optimize reaction yields for sulfur-containing intermediates?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .
- Workflow : Parallel screening of reaction conditions (temperature, stoichiometry) via high-throughput automation reduces optimization time.
Q. Q4. What strategies mitigate byproduct formation during sulfanyl linkage synthesis?
- Protecting groups : Temporarily block reactive sites on pyridazine rings (e.g., Boc for amines) to prevent undesired substitutions .
- Redox control : Add antioxidants (e.g., BHT) to prevent oxidation of thiol intermediates .
Structural and Computational Analysis
Q. Q5. How do researchers resolve contradictions in crystallographic data?
Q. Q6. What computational methods predict the compound’s reactivity?
- DFT calculations : Gaussian or ORCA software models charge distribution, identifying nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophile) .
- MD simulations : Analyze solvent effects on conformation using GROMACS, particularly for flexible sulfanyl bridges .
Reactivity and Functionalization
Q. Q7. How does the sulfanyl group influence the compound’s chemical reactivity?
Q. Q8. What methodologies enable selective functionalization of the pyridazine ring?
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts introduce aryl/heteroaryl groups at the pyridazine C4 position .
- Metalation : Use LDA to deprotonate pyridazine C-H bonds for subsequent alkylation .
Biological and Pharmacological Applications
Q. Q9. How can researchers design bioactivity assays for this compound?
Q. Q10. What advanced techniques elucidate structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
